7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione
Overview
Description
7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in pharmaceuticals and other industries. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione typically involves a multicomponent reaction. One common method includes the condensation of an aromatic aldehyde, dimedone, and malononitrile in the presence of a catalyst. For instance, a mixture of benzaldehyde, dimedone, and malononitrile can be refluxed in ethanol with a catalyst such as glutamic acid . This reaction proceeds under mild conditions and yields the desired chromene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as magnetic nanoparticles supported on functionalized silica have been explored to facilitate the reaction and allow for easy separation and reuse .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Halogenated or alkylated chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione involves its interaction with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. For instance, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress .
Comparison with Similar Compounds
- 2-Amino-7,7-dimethyl-4-(4-(trifluoromethyl)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran
Comparison: Compared to similar compounds, 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione is unique due to its specific substitution pattern on the chromene ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7,7-dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-11-4-6-12(7-5-11)13-8-16(20)21-15-10-18(2,3)9-14(19)17(13)15/h4-7,13H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUAAYSVGCPOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135043 | |
Record name | 4,6,7,8-Tetrahydro-7,7-dimethyl-4-(4-methylphenyl)-2H-1-benzopyran-2,5(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400084-56-2 | |
Record name | 4,6,7,8-Tetrahydro-7,7-dimethyl-4-(4-methylphenyl)-2H-1-benzopyran-2,5(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400084-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6,7,8-Tetrahydro-7,7-dimethyl-4-(4-methylphenyl)-2H-1-benzopyran-2,5(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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